2-Chlor-4-nitrophenyl-β-D-lactoside

Übersicht

Beschreibung

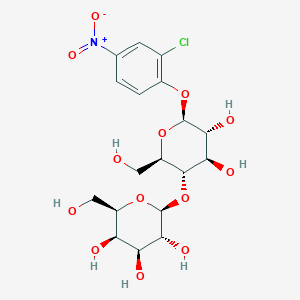

2-Chloro-4-nitrophenyl-beta-D-lactoside is a synthetic compound with the molecular formula C18H24ClNO13 and a molecular weight of 497.8 Da . It is a highly sensitive lactosidase substrate that releases 2-chloro-4-nitrophenol upon enzymatic hydrolysis . This compound is often used as a yellow-colored probe in biochemical assays, where the rate of formation of 2-chloro-4-nitrophenol can be monitored spectrophotometrically at 405 nm .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-nitrophenyl-beta-D-lactoside has a wide range of applications in scientific research:

Biochemistry: Used as a substrate for determining lactosidase activity in enzyme assays.

Molecular Biology: Employed in studies involving glycosidase enzymes and their inhibitors.

Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.

Industrial Applications: Applied in the development of high-throughput screening assays for drug discovery.

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-lactoside is lactosidase , an enzyme that plays a crucial role in the hydrolysis of lactose into glucose and galactose . This compound is also used as a substrate for determining the activity of cellobiohydrolase I .

Mode of Action

2-Chloro-4-nitrophenyl-beta-D-lactoside acts as a probe for lactosidase. Upon interaction with lactosidase, it releases the product 2-chloro-4-nitrophenol (CNP) . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . When lactosidase acts on 2-Chloro-4-nitrophenyl-beta-D-lactoside, it breaks down the compound, releasing 2-chloro-4-nitrophenol. This process can be monitored spectrophotometrically at 405 nm .

Result of Action

The action of 2-Chloro-4-nitrophenyl-beta-D-lactoside results in the formation of 2-chloro-4-nitrophenol, a product that can be monitored spectrophotometrically . This allows for the quantification of lactosidase activity in the sample, providing a valuable tool for biochemical research and diagnostics.

Action Environment

The action of 2-Chloro-4-nitrophenyl-beta-D-lactoside is influenced by environmental factors such as pH. The pKa of the product 2-chloro-4-nitrophenol is approximately 5.5 , suggesting that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.

Biochemische Analyse

Biochemical Properties

2-Chloro-4-nitrophenyl-beta-D-lactoside is extensively utilized in the biomedical sector as a valuable substrate for monitoring the functionality of β-galactosidase. This enzyme exhibits relevance in the context of lysosomal storage disorders. The rate of formation of 2-chloro-4-nitrophenol, the product released by 2-Chloro-4-nitrophenyl-beta-D-lactoside, is directly proportional to the lactosidase activity in the sample .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-nitrophenyl-beta-D-lactoside involves its interaction with lactosidase. The compound serves as a substrate for this enzyme, and the rate of formation of its product, 2-chloro-4-nitrophenol, is directly proportional to the lactosidase activity in the sample .

Metabolic Pathways

2-Chloro-4-nitrophenyl-beta-D-lactoside is involved in the metabolic pathway of lactosidase, serving as a substrate for this enzyme

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrophenyl-beta-D-lactoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-lactose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 2-chloro-4-nitrophenyl-beta-D-lactoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high throughput . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by lactosidase releases 2-chloro-4-nitrophenol.

Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Lactosidase enzyme, aqueous buffer solution, pH 5.5-7.5.

Substitution: Nucleophiles such as amines or thiols, organic solvents, mild heating.

Major Products Formed

Hydrolysis: 2-Chloro-4-nitrophenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl-beta-D-lactopyranoside: Another lactosidase substrate used in similar biochemical assays.

2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: A substrate for beta-glucosidase enzymes.

Uniqueness

2-Chloro-4-nitrophenyl-beta-D-lactoside is unique due to its high sensitivity and specificity for lactosidase enzymes . Its ability to release a detectable product (2-chloro-4-nitrophenol) makes it a valuable tool in various biochemical and diagnostic assays .

Biologische Aktivität

2-Chloro-4-nitrophenyl-beta-D-lactoside (CNP) is a synthetic compound widely used in biochemical research due to its role as a substrate for lactosidase enzymes. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C₁₈H₂₄ClNO₁₃

- Molecular Weight : 497.8 Da

- Purity : >98%

- pKa of Product (2-chloro-4-nitrophenol) : Approximately 5.5

Target Enzyme

The primary target of 2-Chloro-4-nitrophenyl-beta-D-lactoside is lactosidase , an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose. This compound acts as a probe for lactosidase, facilitating the monitoring of its activity through the release of 2-chloro-4-nitrophenol (CNP) upon enzymatic action .

Biochemical Pathway

The interaction between CNP and lactosidase leads to the formation of CNP, which can be quantitatively measured spectrophotometrically at 405 nm. The rate of formation is directly proportional to the lactosidase activity in the sample, making it a valuable tool for assessing enzyme functionality in various biological contexts.

Applications in Research

2-Chloro-4-nitrophenyl-beta-D-lactoside has diverse applications across multiple scientific domains:

- Biochemistry : Used extensively as a substrate in enzyme assays to determine lactosidase activity.

- Molecular Biology : Important for studying glycosidase enzymes and their inhibitors.

- Medicine : Employed in diagnostic assays to measure enzyme activity in biological samples, particularly relevant for lysosomal storage disorders.

- Industrial Applications : Utilized in high-throughput screening assays for drug discovery .

Enzyme Activity Monitoring

A study demonstrated that the rate of formation of 2-chloro-4-nitrophenol can be effectively used to monitor lactosidase activity in various biological samples. The assay conditions were optimized to maintain pH levels between 5.5 and 7.5, ensuring maximum enzyme activity.

Substrate Specificity

Research has shown that CNP is highly sensitive to variations in enzyme concentration, allowing for precise quantification of lactosidase activity. This sensitivity makes it particularly useful in clinical diagnostics where accurate measurements are critical .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583467 | |

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120583-41-7 | |

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.